molecular formula C25H29N3O6S B2397928 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 851404-23-4

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2397928
M. Wt: 499.58
InChI Key: WSDFBFSWOPZBGJ-UHFFFAOYSA-N
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Description

“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound that contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinolines have a wide range of applications in medicinal chemistry and drug discovery .


Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area in organic chemistry. There are several methods for the synthesis of quinoline derivatives, including the reaction of anilines with malonic acid equivalents .

Scientific Research Applications

Antimicrobial Applications

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide and its derivatives have been explored for their antimicrobial properties. Research has shown the synthesis of similar quinoline and piperidine derivatives with significant antimicrobial activities. For instance, studies have demonstrated that certain piperidine derivatives linked with quinoline rings exhibit promising antibacterial and antifungal properties against various pathogens including Staphylococcus aureus and Escherichia coli (Patel, Patel, Kumari, & Patel, 2012); (Srinivasan, Shafreen, Nithyanand, Manisankar, & Pandian, 2010).

Antihypertensive Potential

Quinoline and piperidine derivatives have been studied for their potential antihypertensive effects. Research indicates that some of these compounds, especially those with a quinazoline ring system, have shown promising results in reducing blood pressure in hypertensive models (Takai et al., 1986).

Cancer Research

Some derivatives of quinoline and piperidine have been investigated for their anti-cancer properties. For example, certain indenoquinoline derivatives, structurally related to N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide, have shown inhibitory effects on topoisomerases, which are enzymes involved in DNA replication, and have demonstrated potential as anti-tumor agents (Tseng et al., 2013).

Neurotropic and Psychotropic Properties

Research has explored the neurotropic and psychotropic effects of quinoline derivatives. Some studies have identified compounds with sedative, anti-anxiety, anti-amnesic, and antihypoxic effects, highlighting their potential in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).

Antibacterial Activity in Quinolone Derivatives

Studies on various quinolone derivatives, including those structurally similar to N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide, have demonstrated significant antibacterial activity. This includes activity against a range of Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections (Foroumadi et al., 2005).

Future Directions

The future research directions for this compound would depend on its potential applications. Given the presence of a quinoline moiety, it might be of interest in the field of medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-33-21-10-11-22(34-2)23-20(21)16-18(25(30)27-23)12-13-26-24(29)17-6-8-19(9-7-17)35(31,32)28-14-4-3-5-15-28/h6-11,16H,3-5,12-15H2,1-2H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDFBFSWOPZBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide

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